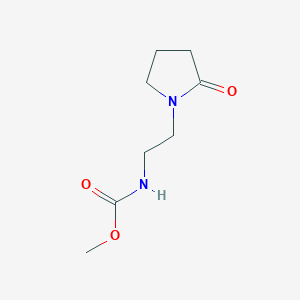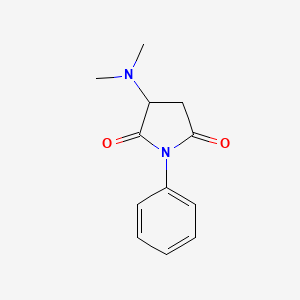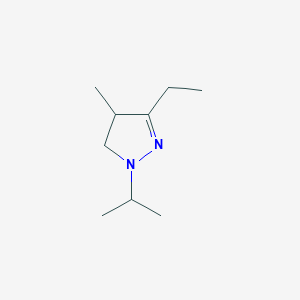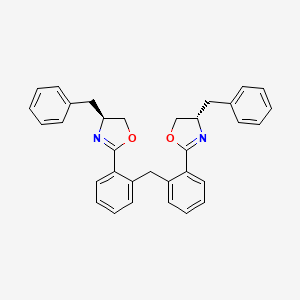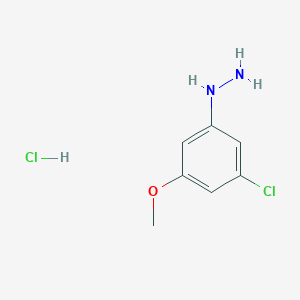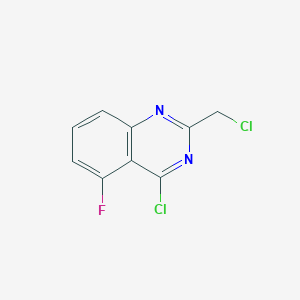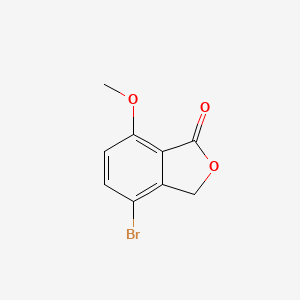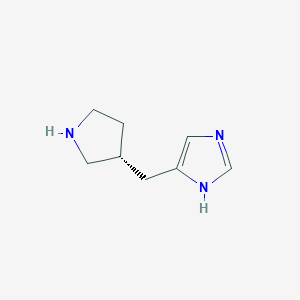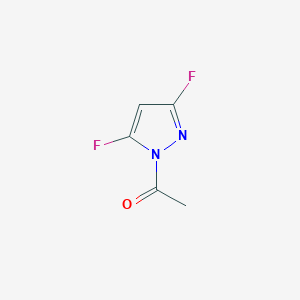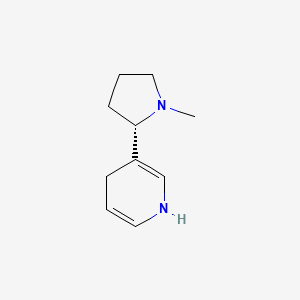
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine is a chemical compound that belongs to the class of dihydropyridines. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. The structure of this compound includes a pyrrolidine ring attached to a dihydropyridine core, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrolidine derivative with a dihydropyridine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microfluidic reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine core to a tetrahydropyridine structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrolidine or dihydropyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine compounds .
Scientific Research Applications
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a calcium channel blocker and its effects on cardiovascular health.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine involves its interaction with calcium channels in biological systems. The compound binds to specific sites on the calcium channels, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced cardiac contractility .
Comparison with Similar Compounds
Similar Compounds
(S)-(1-Methylpyrrolidin-2-yl)methanol: A related compound with a similar pyrrolidine structure but different functional groups.
(1S)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol: Another similar compound with variations in the pyrrolidine ring and additional functional groups.
Uniqueness
(S)-3-(1-Methylpyrrolidin-2-yl)-1,4-dihydropyridine is unique due to its specific dihydropyridine core, which imparts distinct chemical and biological properties. Its ability to act as a calcium channel blocker sets it apart from other similar compounds, making it valuable in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1,4-dihydropyridine |
InChI |
InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,6,8,10-11H,3-5,7H2,1H3/t10-/m0/s1 |
InChI Key |
YKFPBHYPTBLDNN-JTQLQIEISA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CNC=CC2 |
Canonical SMILES |
CN1CCCC1C2=CNC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Ethanesulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874483.png)
![N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)urea](/img/structure/B12874492.png)
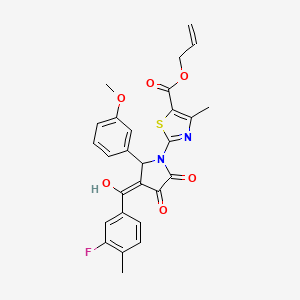
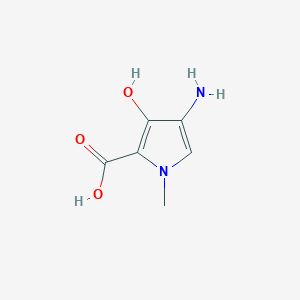
![2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12874505.png)
